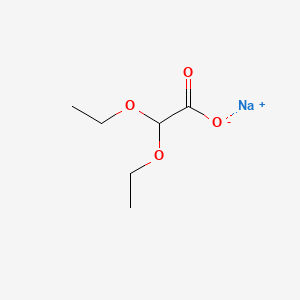

Sodium diethoxyacetate

Descripción

Sodium diethoxyacetate is the sodium salt of diethoxyacetic acid, synthesized via hydrolysis of ethyl diethoxyacetate (C₈H₁₆O₄), a commercially available ester . This compound is widely used in solid-phase organic synthesis, particularly in the preparation of polymer-supported α-imino acetates, where it serves as a precursor for resin-bound intermediates . Its utility in high-throughput synthesis is attributed to its compatibility with chlorination and subsequent amine coupling reactions, as demonstrated by ¹³C SR-MAS NMR analysis .

Propiedades

Número CAS |

64224-70-0 |

|---|---|

Fórmula molecular |

C6H11NaO4 |

Peso molecular |

170.14 g/mol |

Nombre IUPAC |

sodium;2,2-diethoxyacetate |

InChI |

InChI=1S/C6H12O4.Na/c1-3-9-6(5(7)8)10-4-2;/h6H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 |

Clave InChI |

OHISWSXKWZMJIC-UHFFFAOYSA-M |

SMILES canónico |

CCOC(C(=O)[O-])OCC.[Na+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Sodium Chloroacetate (C₂H₃ClO₂·Na)

- Structure : Contains a chloro substituent (-Cl) on the acetate backbone.

- Synthesis : Prepared via reaction of chloroacetic acid with sodium hydroxide or sodium ethoxide .

- Applications : Used in organic synthesis; intermediates in pharmaceuticals and agrochemicals.

- Safety : Classified as hazardous, causing severe eye/skin irritation. Reacts with strong oxidizers to release toxic gases (HCl, CO) .

Sodium Diacetate (C₄H₇NaO₄)

- Structure : Sodium salt of acetic and diacetic acids.

- Applications : Food additive (E262) with antimicrobial properties; stabilizer in pharmaceuticals .

Sodium 2-(2-Hydroxyethoxy)acetate (C₄H₇NaO₅)

- Structure : Contains a hydroxyethoxy (-OCH₂CH₂OH) substituent.

- Synthesis : Derived from ethoxylation of glycolic acid followed by neutralization.

Sodium Ethoxyacetate (C₄H₇NaO₃)

- Structure : Ethoxy (-OCH₂CH₃) substituent on the acetate.

- Synthesis : Produced via hydrolysis of ethyl ethoxyacetate, analogous to sodium diethoxyacetate .

- Applications : Intermediate in specialty chemical synthesis.

Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate

- Structure : Gallic acid derivative with a trihydroxybenzoyloxy group.

- Applications : Investigated for pharmaceutical and material science applications due to antioxidant properties .

Data Tables

Table 1: Structural and Physical Properties

*Calculated based on ethyl diethoxyacetate hydrolysis.

†Precursor to sodium diethoxyacetate.

Research Findings

- Sodium Diethoxyacetate: Critical in solid-phase synthesis of α-imino acetate resins, enabling efficient chlorination and coupling with amines like p-anisidine .

- Ethyl Diethoxyacetate : Used to synthesize 3-phenyl-1,1-diethoxyacetone (60% yield) via Grignard reactions and tetracyclic isoxazoles in click chemistry applications .

- Sodium Chloroacetate : Key intermediate in pyrimidine derivatives for analgesic drug candidates (e.g., GW842166) .

Q & A

Q. What are the established laboratory methods for synthesizing sodium diethoxyacetate, and how is its purity validated?

Sodium diethoxyacetate is typically synthesized via hydrolysis of ethyl diethoxyacetate under basic conditions. For example, ethyl diethoxyacetate is hydrolyzed using sodium hydroxide in a polar solvent (e.g., water or ethanol), followed by neutralization and crystallization. Purity is confirmed through titration (e.g., Volhard’s method for chloride content) and spectroscopic techniques such as swollen-resin magic-angle spinning NMR (SR-MAS NMR) to verify structural integrity . Residual solvents are quantified via gas chromatography (GC) or HPLC, with adjustments made for corrected purity values in custom-synthesized batches .

Q. What are common side reactions during sodium diethoxyacetate synthesis, and how can they be mitigated?

During hydrolysis of ethyl diethoxyacetate, incomplete ester cleavage or ester interchange may occur, leading to byproducts like residual ethyl esters. To minimize these, strict control of reaction pH (<10), temperature (50–60°C), and reaction time (12–24 h) is recommended. Post-synthesis purification via recrystallization in anhydrous ethanol or acetone improves yield and purity. Impurity profiles should be monitored using NMR to detect residual starting materials or degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for sodium diethoxyacetate in solid-phase peptide synthesis applications?

In polymer-supported synthesis, sodium diethoxyacetate reacts with chloromethylated resins in DMF at 80°C for 12 hours to form functionalized resins. Critical parameters include:

- Solvent choice : DMF ensures resin swelling and reagent diffusion.

- Temperature : Elevated temperatures (80°C) enhance reaction kinetics but may degrade heat-sensitive substrates.

- Loading validation : Chlorine titration (Volhard’s method) quantifies resin functionalization efficiency.

Post-functionalization chlorination with acetyl chloride in HCl/dioxane requires strict moisture control to avoid hydrolysis .

Q. How do solvent systems influence the reactivity of sodium diethoxyacetate in nucleophilic substitution reactions?

Contradictions in reported yields between DMF and acetone-based systems arise from solvent polarity and coordination effects. In DMF, high polarity stabilizes transition states, accelerating reactions like ketalization (e.g., 90% yield in 6 hours at reflux). In contrast, acetone’s lower polarity slows kinetics but reduces side reactions (e.g., ester hydrolysis). Systematic solvent screening (e.g., DMSO, THF) combined with kinetic studies (time-resolved NMR) can resolve these discrepancies .

Q. What advanced analytical techniques are recommended for characterizing sodium diethoxyacetate in complex matrices?

- SR-MAS NMR : Provides real-time structural analysis of polymer-supported intermediates without resin cleavage.

- TGA-MS : Monizes thermal stability and decomposition pathways (e.g., decarboxylation at >200°C).

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.

- HPLC-MS : Detects trace impurities (e.g., diethoxyacetic acid) in aqueous solutions .

Q. How can stability challenges of sodium diethoxyacetate in aqueous solutions be addressed during long-term storage?

Sodium diethoxyacetate undergoes hydrolysis in humid environments, forming diethoxyacetic acid. To prevent degradation:

- Store under anhydrous conditions (argon atmosphere, molecular sieves).

- Use lyophilization for aqueous stock solutions.

- Monitor pH stability (target pH 7–8) with buffering agents like sodium bicarbonate.

Accelerated aging studies (40°C/75% RH for 6 months) coupled with FTIR analysis predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.